molecular formula C9H9NO2S B2415209 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid CAS No. 195142-55-3

3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid

Cat. No.: B2415209
CAS No.: 195142-55-3
M. Wt: 195.24
InChI Key: SQBFMDTYGSMTHZ-UHFFFAOYSA-N
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Description

3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-aminothiophenol with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazine ring .

Scientific Research Applications

3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor or modulator, affecting biochemical pathways related to its biological activity. Detailed studies on its binding affinity and interaction with target proteins are crucial for understanding its mechanism of action .

Comparison with Similar Compounds

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c11-9(12)6-1-2-7-8(5-6)13-4-3-10-7/h1-2,5,10H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBFMDTYGSMTHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(N1)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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